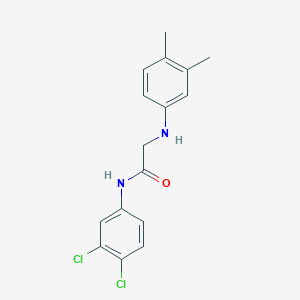
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide" is a derivative of acetamide with specific substitutions on the phenyl rings. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For instance, compounds such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic techniques . These methods could be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is influenced by the substituents on the phenyl ring. For example, the conformation of the N-H bond in related compounds is often syn to certain substituents, affecting the overall geometry of the molecule . The dihedral angles between the planes of the phenyl rings and the acetamide group can vary, leading to different molecular conformations . These structural details are crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the compound's reactivity. Intermolecular hydrogen bonding is a common feature, as seen in the formation of chains or networks in the crystal structures of similar compounds . These interactions are significant for the compound's behavior in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and spectral characteristics, are affected by the nature of the substituents. For instance, the presence of chloro and methyl groups can alter the vibrational frequencies, as observed in spectroscopic studies . The optical properties, such as UV-vis absorption, can also show solvatochromic effects due to changes in solvent polarity . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can predict various properties and reactivity patterns .
Applications De Recherche Scientifique
Molecular Structure and Bonding
The molecular structure and bonding characteristics of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide have been studied extensively. For instance, the conformation of the N—H bond in related compounds is often syn to certain substituents in the aromatic ring, influencing the overall molecular geometry. This aspect is crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific applications, including material science and pharmaceutical research (Gowda et al., 2007).
Spectroscopic Studies
Spectroscopic techniques like NMR have been utilized to study the influence of chlorine and methyl substitutions in compounds related to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. These studies provide insights into the electronic environment of the molecules and can be essential for designing compounds with specific properties for applications in chemical sensors, molecular electronics, and more (Gowda & Gowda, 2007).
Crystallography and Solid-State Properties
Crystallographic studies have revealed detailed information about the solid-state structures of compounds analogous to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. Understanding the solid-state geometry is critical for applications in materials science, especially in the development of new materials with desired mechanical, electronic, or optical properties (Gowda et al., 2009).
Quantum Chemical Calculations
Quantum chemical calculations have been employed to explore the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of structurally similar compounds. These studies are foundational for predicting the reactivity and stability of new compounds, which is vital for their potential applications in catalysis, drug design, and environmental chemistry (Choudhary et al., 2014).
Potential Pesticide Applications
Research has also been conducted on derivatives of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide for their potential use as pesticides. Understanding the structural and functional aspects of these compounds can lead to the development of new, more effective, and environmentally friendly pest control agents (Olszewska et al., 2011).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-3-4-12(7-11(10)2)19-9-16(21)20-13-5-6-14(17)15(18)8-13/h3-8,19H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRRSNXGDZXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


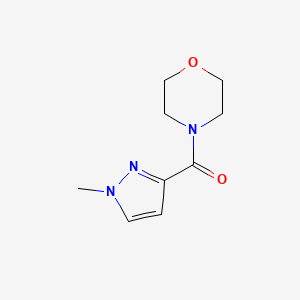
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)

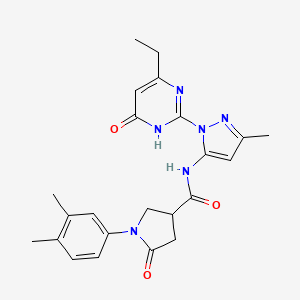
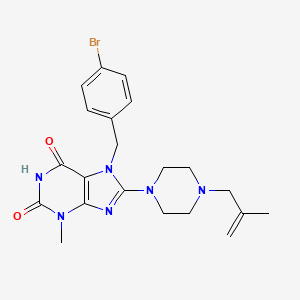
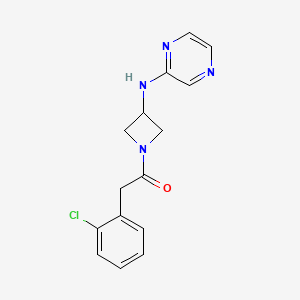
![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)

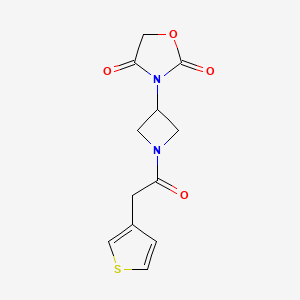
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
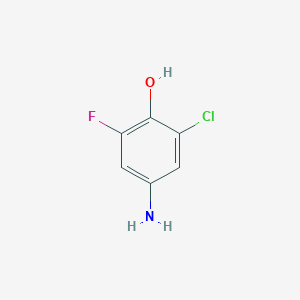
![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)